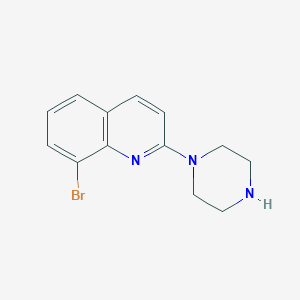

8-Bromo-2-(piperazin-1-yl)quinoline

Description

Significance of Quinoline (B57606) and Piperazine (B1678402) Scaffolds in Drug Discovery

The fusion of quinoline and piperazine scaffolds is a widely employed strategy in the development of new therapeutic agents. These two heterocyclic systems are considered "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological effects. researchgate.netnih.govorientjchem.org

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govresearchgate.net Its presence in a multitude of natural products, synthetic drugs, and compounds under clinical investigation underscores its therapeutic importance. researchgate.netnih.gov Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov

The versatility of the quinoline ring allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov This adaptability has led to the development of numerous successful drugs and makes it a favored scaffold in the design of novel therapeutic agents. nih.gov For instance, the quinoline-containing drug bedaquiline (B32110) is used against multidrug-resistant tuberculosis (MDR-TB). nih.gov

Table 1: Examples of Biological Activities of Quinoline Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.gov, nih.gov |

| Antimalarial | nih.gov |

| Antibacterial | researchgate.net |

| Antifungal | researchgate.net |

| Anti-inflammatory | nih.gov |

| Antiviral | tandfonline.com |

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is another privileged scaffold in drug discovery. nih.govbenthamdirect.com Its inclusion in a molecule can significantly enhance its pharmacological properties and pharmacokinetic profile. The two nitrogen atoms in the piperazine core can improve water solubility and bioavailability, crucial factors in drug development. nih.govbenthamdirect.com

The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), but its utility extends to a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. nih.govresearchgate.netjocpr.com Numerous studies have shown that incorporating a piperazine ring can lead to significant improvements in the bioactivity of various compounds. researchgate.netresearchgate.net For example, quinoline-piperazine hybrids have been investigated as anticancer, antibacterial, and antituberculosis agents. nih.govnih.gov

Rationale for Bromine Substitution at the 8-Position

The introduction of halogen atoms, particularly bromine, into a drug candidate's structure is a common tactic in medicinal chemistry to modulate its biological activity.

Halogenation of the quinoline ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn affects its biological activity. nih.govnih.gov The introduction of bromine can enhance membrane permeability and bioavailability due to increased lipophilicity. nih.gov

Studies on bromoquinolines have shown that the position and number of bromine substituents are critical for their biological effects. For instance, certain brominated quinolines have demonstrated significant anticancer activity. rsc.org Research has highlighted the importance of functionalizing the C-6 and C-8 positions of the quinoline ring for biological activity. rsc.org Specifically, the substitution of bromine at the C-5 and C-7 positions has been shown to be effective. rsc.orgacs.org Furthermore, the selective halogenation at the C5-position of 8-substituted quinolines has been established as an efficient method for creating new derivatives. rsc.org The replacement of a bromine moiety with other halogens like chlorine or fluorine has been shown to be tolerated without a significant loss of antimalarial activity in certain quinoline-4-carboxamides. nih.gov

Overview of Research Trajectory of 8-Bromo-2-(piperazin-1-yl)quinoline and its Structural Analogs

The research into this compound and its analogs is part of a broader effort to develop novel therapeutic agents by combining the quinoline and piperazine scaffolds. While specific research focusing solely on this compound is not extensively detailed in the provided results, the trajectory of its structural analogs provides significant insights.

Numerous studies have focused on synthesizing and evaluating various substituted quinoline-piperazine hybrids for a range of biological activities. These include:

Antituberculosis and Antibacterial Agents: A series of 2,4,6-substituted quinoline conjugated piperazine amides and sulfonamides were synthesized and evaluated for their in vitro antibacterial and antituberculosis activities. Two compounds showed significant inhibitory activity against all tested TB strains, proving more effective than some first- and second-line TB drugs. nih.govresearchgate.net

Antileishmanial Agents: A series of quinoline-piperazine/pyrrolidine derivatives were synthesized and tested for their antileishmanial activity. Several compounds exhibited potent inhibition against Leishmania donovani, with one compound identified as a promising lead for further optimization. synquestlabs.com

Antiviral Agents: Researchers designed and synthesized 23 substituted quinoline derivatives containing piperazine moieties and evaluated their in vitro activity against the Influenza A virus (IAV). Several compounds were found to be more active than the reference drug, Ribavirin. tandfonline.com

Anticancer Agents: Quinoline derivatives with piperazine moieties have been investigated as potential anti-breast cancer agents targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov Other studies have explored the antiproliferative activities of morpholinyl and piperazinyl quinoline derivatives against various cancer cell lines. sigmaaldrich.com

The synthesis of related compounds, such as 8-bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride, is documented, indicating the chemical accessibility of this class of molecules. nih.gov The synthesis of 8-substituted quinoline-2-carboxamides, including an 8-((2-bromobenzyl)oxy) derivative, further illustrates the active research in modifying the quinoline core at the 8-position to create new biologically active agents.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bedaquiline |

| 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride |

| 8-((2-Bromobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide |

| Ribavirin |

| 5,7-dibromo-8-hydroxyquinoline |

| 6,8-dibromo-5-nitroquinoline |

| 6,8-dibromoquinoline (B11842131) |

| 6,8-dibromotetrahydroquinoline |

Structure

2D Structure

3D Structure

Properties

CAS No. |

348133-70-0 |

|---|---|

Molecular Formula |

C13H14BrN3 |

Molecular Weight |

292.17 g/mol |

IUPAC Name |

8-bromo-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H14BrN3/c14-11-3-1-2-10-4-5-12(16-13(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |

InChI Key |

BSHYLYRHKLYWCF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 2 Piperazin 1 Yl Quinoline and Derivatives

General Synthetic Strategies for Quinoline (B57606) Scaffolds

The construction of the quinoline ring system can be achieved through both classical and modern synthetic approaches. These methods provide access to a wide array of substituted quinolines, which can then be further modified to introduce desired functionalities.

Skraup Synthesis:

The Skraup synthesis is a historic and widely recognized method for producing quinolines, particularly those without substituents on the heterocyclic ring. nih.govwikipedia.org In its archetypal form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.com This is followed by a conjugate addition of the aniline to the acrolein. numberanalytics.com The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline, which is finally oxidized to quinoline. numberanalytics.comresearchgate.net While effective, the traditional Skraup reaction is known for its often violent and exothermic nature, and it can produce significant amounts of tar, making product isolation difficult. nih.govwikipedia.org To mitigate this, ferrous sulfate (B86663) is often added to control the reaction's vigor. wikipedia.org

Combe's Quinoline Synthesis:

The Combe's synthesis, first reported in 1888, is a valuable method for preparing 2,4-substituted quinolines. wikiwand.comwikipedia.org This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. wikiwand.comwikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield the substituted quinoline. wikiwand.comwikipedia.org The regioselectivity of the Combe's synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikiwand.com

| Classical Synthesis | Reactants | Key Features | Products |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Exothermic, can be violent; often used for unsubstituted quinolines. nih.govwikipedia.org | Quinolines |

| Combe's Synthesis | Aniline, β-Diketone, Acid Catalyst | Good for 2,4-substituted quinolines; regioselectivity is key. wikiwand.comwikipedia.org | Substituted Quinolines |

Modern synthetic chemistry has seen a shift towards more efficient and selective methods for functionalizing pre-existing quinoline scaffolds, often through transition metal-catalyzed C-H activation. nih.gov This strategy avoids the need for harsh conditions and can provide access to a wider range of derivatives. nih.gov

Palladium and copper catalysts have been extensively used in cross-coupling reactions to introduce various substituents onto the quinoline ring. numberanalytics.com For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be used to form biaryl compounds which can then be cyclized to form quinolines. numberanalytics.com Similarly, copper catalysts are employed in Ullmann-type coupling reactions to form aryl amines that can be cyclized into quinolines. numberanalytics.com

The functionalization of quinoline N-oxides has also emerged as a powerful strategy. The N-oxide group can act as a directing group and an internal oxidant, facilitating regioselective C-H functionalization at the C2 position. nih.gov For example, palladium-catalyzed alkenylation of quinoline N-oxides with acrylates has been developed. nih.gov Furthermore, copper-catalyzed direct sulfoximination of quinoline N-oxides has been reported to afford C2-functionalized derivatives. nih.gov

Iron-catalyzed C-2 alkenylation of quinoline-N-oxides represents a greener approach, with water being the only byproduct. rsc.org Rhodium-catalyzed C-8 allylation of quinoline N-oxides using vinylcyclopropanes has also been demonstrated, proceeding at room temperature with good diastereoselectivity. rsc.org

| Catalytic Approach | Catalyst | Reactants | Key Feature |

| Suzuki-Miyaura Coupling | Palladium | Aryl halides, Aryl boronic acids | Forms biaryl precursors for quinolines. numberanalytics.com |

| Ullmann-type Coupling | Copper | Aryl halides, Amines | Forms aryl amine precursors for quinolines. numberanalytics.com |

| C-H Alkenylation | Palladium | Quinoline N-oxides, Acrylates | Regioselective functionalization at C2. nih.gov |

| C-H Sulfoximination | Copper | Quinoline N-oxides, Sulfoximines | Regioselective functionalization at C2. nih.gov |

| C-H Alkenylation | Iron | Quinoline-N-oxides, Olefins | Greener approach with water as a byproduct. rsc.org |

| C-H Allylation | Rhodium | Quinoline N-oxides, Vinylcyclopropanes | C-8 functionalization at room temperature. rsc.org |

Introduction of the 2-(Piperazin-1-yl) Moiety

The piperazine (B1678402) ring is a common feature in many biologically active molecules due to its ability to improve physicochemical properties and act as a scaffold. nih.gov Several methods are available to introduce the 2-(piperazin-1-yl) moiety onto a quinoline ring.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a piperazine group onto an activated quinoline ring. In quinolines, nucleophilic substitution typically occurs at the electron-deficient C2 or C4 positions. researchgate.netquimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. For example, 7-chloro-4-(piperazin-1-yl)-quinoline can be synthesized by reacting 4,7-dichloroquinoline (B193633) with anhydrous piperazine in a polar aprotic solvent at reflux. google.com The perfluorophenyl group has also been studied as a functionality that undergoes rapid nucleophilic aromatic substitution with various nucleophiles, including amines. mdpi.com

Reductive amination is a versatile method for forming C-N bonds and can be employed to introduce a piperazine moiety. nih.gov This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. Various reducing agents can be used, including sodium triacetoxyborohydride. nih.gov For instance, a piperazine ring can be built from a primary amino group through a sequence involving a double Michael addition to nitrosoalkenes followed by a catalytic reductive cyclization of the resulting dioxime. mdpi.comresearchgate.net

N-alkylation of a piperazine with a suitable quinoline derivative is another straightforward approach. nih.gov This typically involves reacting a piperazine with a quinoline containing an alkyl halide or another good leaving group. The addition of sodium or potassium iodide can promote the reaction by facilitating halogen exchange. mdpi.com For example, N-acetylpiperazine can be alkylated and subsequently hydrolyzed to yield N-alkylpiperazines. researchgate.net

| Method | Key Reactants | Mechanism/Key Feature |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated quinoline, Piperazine | Addition-elimination mechanism at C2 or C4. researchgate.netquimicaorganica.org |

| Reductive Amination | Carbonyl-containing quinoline, Piperazine, Reducing agent | Formation and reduction of an imine/enamine intermediate. nih.govnih.gov |

| N-Alkylation | Quinoline with a leaving group, Piperazine | Direct formation of a C-N bond via substitution. nih.govmdpi.com |

Selective Bromination Techniques for Quinoline Scaffolds

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of many quinoline-based compounds, including the precursor to 8-Bromo-2-(piperazin-1-yl)quinoline. The regioselectivity of bromination is highly dependent on the reaction conditions and the substituents already present on the quinoline core. gelisim.edu.tr

Direct halogenation of the quinoline ring often results in a mixture of products with poor regioselectivity. gelisim.edu.tr However, various strategies have been developed to achieve selective bromination. The nature of the substituent at the 8-position significantly directs the position of incoming bromine atoms. For instance, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, while 8-methoxyquinoline (B1362559) primarily yields the 5-bromo derivative. researchgate.netacgpubs.org

Transition metal catalysis offers another powerful tool for controlled halogenation. Rhodium-catalyzed C-H activation, particularly of quinoline N-oxides, can achieve selective bromination at the C8 position using reagents like N-bromosuccinimide (NBS). mdpi.comresearchgate.netresearchgate.net Similarly, copper-promoted reactions have been developed for the C5-selective bromination of 8-aminoquinoline (B160924) amides, using alkyl bromides as the bromine source. beilstein-journals.org For the synthesis of the direct precursor, 8-bromoquinoline, methods such as the reaction of arylboronic acids with copper(II) bromide or the Sandmeyer reaction starting from 5-aminoquinoline (B19350) are employed. chemicalbook.comchemicalbook.com

The development of metal-free, remote C-H halogenation protocols has also provided an operationally simple and atom-economical route. Using trihaloisocyanuric acids, a range of 8-substituted quinolines can be selectively halogenated at the C5 position under mild, open-air conditions. rsc.org

Table 1: Regioselective Bromination of Substituted Quinolines

| Starting Material | Reagent(s) | Major Product(s) | Reference(s) |

|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ / CHCl₃ | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Br₂ / CCl₄ | 5-Bromo-8-methoxyquinoline | researchgate.net |

| Quinoline N-oxide | NBS / Rh catalyst | 8-Bromoquinoline N-oxide | mdpi.comresearchgate.net |

| N-(Quinolin-8-yl)benzamide | Ethyl bromoacetate (B1195939) / Cu(OAc)₂·H₂O | N-(5-Bromoquinolin-8-yl)benzamide | beilstein-journals.org |

Multicomponent Reaction Strategies in Quinoline Synthesis

Multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis, offering an efficient and atom-economical pathway to complex molecular architectures like the quinoline scaffold from simple starting materials in a single step. rsc.org Various named reactions, such as the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline libraries. rsc.org

Strategies for synthesizing 2-substituted quinolines, a key feature of the title compound, have been developed using MCRs. One such approach involves a titanium-catalyzed three-component coupling of anilines, aldehydes, and electron-rich alkenes, which, after an acid-mediated cyclization, yields the quinoline core. acs.orgnih.govacs.org This allows for significant diversity in the final product. acs.org

While MCRs are excellent for constructing the core quinoline ring, the introduction of the 2-(piperazin-1-yl) moiety often occurs in a subsequent step. A common and effective method is the nucleophilic aromatic substitution of a 2-haloquinoline derivative, such as 2-chloroquinoline, with piperazine. researchgate.netingentaconnect.comeurekaselect.com This reaction is a key transformation for producing a wide range of 2-(piperazin-1-yl)quinoline derivatives. benthamdirect.comdntb.gov.ua For example, 2-chloroquinoline-3-carbaldehydes serve as versatile intermediates that, after reaction with piperazine, can undergo further functionalization through MCRs, among other reactions. researchgate.netingentaconnect.comeurekaselect.com

Analytical Characterization Techniques for Synthesized Compounds

The structural confirmation of synthesized compounds like this compound relies on a combination of spectroscopic and spectrometric techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For quinoline derivatives, characteristic absorption bands include C-H stretching and bending vibrations, C=C and C=N stretching vibrations within the aromatic system (typically in the 1600-1400 cm⁻¹ region), and vibrations associated with the piperazine ring. astrochem.orgmdpi.comresearchgate.net The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the detailed structural elucidation of quinoline derivatives. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns influenced by the bromo and piperazinyl substituents. uncw.edu The protons of the piperazine ring typically appear as multiplets in the aliphatic region. magritek.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The chemical shifts of the carbons in the quinoline ring are diagnostic, with the carbon attached to the bromine atom (C-8) and the carbon attached to the piperazine group (C-2) showing characteristic shifts. tsijournals.compublish.csiro.au

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity would also be observed, which is a definitive indicator of a monobrominated compound. acs.orgresearchgate.netmcmaster.ca Fragmentation would likely involve the loss of fragments from the piperazine ring or the quinoline core. researchgate.netresearchgate.net

Table 2: General Analytical Data for Substituted Quinolines

| Technique | Observed Features | Reference(s) |

|---|---|---|

| FT-IR | C=C and C=N stretching (1600-1400 cm⁻¹), C-H out-of-plane bending (850-750 cm⁻¹) | astrochem.orgmdpi.comresearchgate.net |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), substituent protons | uncw.edumagritek.comtsijournals.com |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), ipso-carbons shifted by substituents | researchgate.nettsijournals.compublish.csiro.au |

| Mass Spec. | Molecular ion peak (M⁺), characteristic isotopic patterns for halogens (e.g., M+2 for Br), fragmentation patterns | acs.orgresearchgate.netmcmaster.ca |

Structural Modifications and Derivative Synthesis

Design Principles for Novel Quinoline-Piperazine Derivatives

The design of new quinoline-piperazine derivatives is guided by several key principles aimed at optimizing their biological activity. A primary strategy is molecular hybridization , which involves combining the quinoline-piperazine core with other known pharmacophores to create a single molecule with potentially synergistic or enhanced effects. researchgate.netfrontiersin.org This approach can lead to compounds with improved activity and better drug-like properties by integrating the beneficial characteristics of each component. researchgate.net

Another important design consideration is the structure-activity relationship (SAR) . By systematically modifying different parts of the 8-Bromo-2-(piperazin-1-yl)quinoline molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects. nih.gov This information guides the design of new analogs with improved potency and selectivity. For instance, the introduction of specific substituents on the quinoline (B57606) or piperazine (B1678402) rings can influence the molecule's interaction with its biological target.

Furthermore, the design process often incorporates computational methods, such as molecular docking , to predict how these novel derivatives will bind to specific protein targets. nih.govresearchgate.net These in-silico studies help in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process. The introduction of moieties that can improve physicochemical properties, such as solubility and bioavailability, is also a critical aspect of the design phase. researchgate.net

Synthesis of Substituted Quinoline-Piperazine Hybrids

The synthesis of derivatives of this compound typically involves multi-step reaction sequences. The core scaffold itself can be prepared through various established methods for quinoline synthesis, followed by the introduction of the bromo and piperazine substituents.

A general synthetic route could involve the initial synthesis of a substituted quinoline, followed by bromination and subsequent nucleophilic substitution with piperazine. For example, the synthesis of 6,8-dibromoquinolines has been achieved through the bromination of 1,2,3,4-tetrahydroquinoline (B108954) followed by aromatization. researchgate.net A similar approach could be adapted for the synthesis of the 8-bromo-substituted quinoline precursor. The subsequent reaction with piperazine, often in the presence of a base and a suitable solvent, would yield the desired this compound core.

The quinoline ring of this compound offers several positions for structural modification to explore SAR and optimize biological activity.

The bromine atom at the 8-position is a key functional group that can be replaced or used as a handle for further derivatization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at this position. researchgate.net This allows for the exploration of how different substituents at the 8-position influence the compound's activity.

Other positions on the quinoline ring can also be functionalized. For example, electrophilic substitution reactions can introduce nitro or halogen groups, which can then be further transformed into other functional groups. researchgate.netnih.gov The synthesis of 2-substituted quinolines has been explored, where modifications at this position can significantly impact biological activity. nih.gov

The following table provides examples of reagents used for modifications on the quinoline ring, generalized from the synthesis of similar quinoline derivatives.

| Modification | Reagent/Reaction Condition | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | nih.gov |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | |

| Amination | Buchwald-Hartwig amination |

The piperazine ring provides a versatile site for modification, primarily at the N-4 position. The secondary amine of the piperazine moiety in this compound can be readily functionalized to introduce a wide range of substituents. researchgate.netnih.gov These modifications can significantly impact the compound's pharmacokinetic properties, such as solubility and cell permeability, as well as its interaction with biological targets. researchgate.netplos.org

Below is a table summarizing common modifications on the piperazine ring based on the synthesis of related quinoline-piperazine derivatives.

| Modification | Reagent/Reaction Condition | Reference |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | nih.gov |

| N-Acylation | Acid chloride, base (e.g., Et₃N) | nih.gov |

| N-Sulfonylation | Sulfonyl chloride, base (e.g., DIPEA) | nih.gov |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | nih.gov |

The functionalization at the N-4 position of the piperazine ring is a key aspect of linker chemistry. As described in the previous section, reactions such as N-alkylation and N-acylation are commonly used to introduce a variety of groups. nih.gov The nature of the linker can influence the flexibility and conformational freedom of the molecule, which in turn can affect its binding to a biological target. The synthesis of quinoline derivatives often involves the use of linkers to connect different pharmacophoric units. frontiersin.org

Molecular Hybridization Strategies for Enhanced Biological Activity

Molecular hybridization is a powerful strategy in drug design that involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. researchgate.netnih.gov This approach aims to produce compounds with improved affinity and efficacy, a modified selectivity profile, or the ability to interact with multiple targets. For quinoline-piperazine derivatives, this strategy has been employed to enhance their biological activity. researchgate.netnih.gov

By hybridizing the this compound scaffold with other biologically active motifs, researchers can develop novel compounds with potentially synergistic effects. For example, the piperazine nitrogen can be used to attach fragments known to interact with specific enzymes or receptors. The choice of the hybridization partner depends on the desired therapeutic application. This strategy has been successfully used to develop quinoline-based hybrids with anticancer, antimicrobial, and other therapeutic properties. afjbs.comresearchgate.net

Biological Activity Spectrum of 8 Bromo 2 Piperazin 1 Yl Quinoline and Analogs

Anticancer Potential

The quinoline (B57606) scaffold is a fundamental component in numerous compounds demonstrating anticancer properties. arabjchem.orgresearchgate.net Its derivatives have been shown to interfere with various cancer-related processes, including cell growth regulation, apoptosis, and cell migration. arabjchem.orgnih.gov The incorporation of a piperazine (B1678402) ring and bromine atoms into the quinoline structure can further enhance this potential. nih.gov

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Derivatives of quinoline have demonstrated cytotoxic effects against a wide array of cancer cell lines. For instance, novel derivatives of cyclopenta[b]quinoline-1,8-dione were evaluated for their cytotoxicity against HeLa, LS180, MCF-7, and Raji cancer cell lines using the MTT assay. nih.gov While many of the synthesized compounds showed weak cytotoxic effects, one compound, 6h (9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione), which features a bromophenyl group, exhibited notable activity, particularly against Raji and HeLa cells. nih.gov

Similarly, a study on highly brominated quinolines assessed their antiproliferative potential against HeLa, C6, and HT29 cell lines. nih.gov The results indicated that brominated 8-hydroxyquinolines possess potent anticancer activity. nih.gov Another novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), showed significant cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. nih.gov The IC50 values for BAPPN were 3.3 µg/mL for HepG2, 23 µg/mL for HCT-116, 3.1 µg/mL for MCF-7, and 9.96 µg/mL for A549. nih.gov

Furthermore, quinoline-chalcone hybrids have also been investigated for their anticancer activity. nih.gov Two such hybrids, compounds 63 and 64, displayed significant activity against the Caco-2 colon cancer cell line with IC50 values of 5.0 µM and 2.5 µM, respectively. nih.gov

| Compound/Analog | Cancer Cell Line | Cytotoxicity (IC50/IC30) | Reference |

| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione (6h) | Raji | IC30: 82 µM | nih.gov |

| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione (6h) | HeLa | IC30: 24.4 µM | nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | IC50: 9.6 µg/mL | nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa | IC50: 5.45 µg/mL | nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 | IC50: 7.8 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | IC50: 3.3 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 | IC50: 23 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | IC50: 3.1 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | IC50: 9.96 µg/mL | nih.gov |

| Quinoline-chalcone hybrid (63) | Caco-2 | IC50: 5.0 µM | nih.gov |

| Quinoline-chalcone hybrid (64) | Caco-2 | IC50: 2.5 µM | nih.gov |

Antiproliferative Effects

The anticancer potential of quinoline derivatives is also evident in their antiproliferative effects. Studies have shown that these compounds can inhibit the proliferation of cancer cells, often by inducing cell cycle arrest. arabjchem.org For example, certain 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were found to cause cell cycle arrest at the G1 phase in hepatocellular carcinoma HepG2 cells. rsc.org

Research on quinoline-8-sulfonamide (B86410) derivatives has demonstrated a significant reduction in the number of A549 lung cancer cells, indicating a strong antiproliferative effect. nih.gov The antiproliferative activity of various quinoline derivatives has been confirmed against several cancer cell lines, including those of the breast, colon, and lung. arabjchem.org

Apoptotic Induction Studies

A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. arabjchem.org One novel piperazine derivative was found to potently induce caspase-dependent apoptosis in cancer cells. nih.gov This process involves the activation of key apoptotic proteins.

For instance, a piperazine derivative known as CB01 was shown to induce DNA fragmentation and nuclear condensation, which are classic signs of apoptosis, in glioblastoma (U87) and cervix cancer (HeLa) cells. researchgate.net Further investigation revealed that CB01 treatment led to the upregulation of intracellular apoptotic markers like cleaved caspase-3, cytochrome c, and Bax, as well as increased activities of caspase-3 and -9. researchgate.net This suggests that the compound triggers the intrinsic mitochondrial signaling pathway to induce apoptosis. researchgate.net Similarly, another study found that a novel 8-nitro quinoline-thiosemicarbazone analog induced apoptosis in breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway, which also involved the activation of caspase-3. researchgate.net

Antimicrobial Activities

Quinoline-piperazine hybrids have also been recognized for their significant antimicrobial properties. nih.govrsc.org This class of compounds has shown efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., Gram-positive and Gram-negative Strains)

Quinoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpras.com In one study, a series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides and amides were synthesized and evaluated for their in vitro antibacterial activity. nih.govrsc.org

One of the synthesized compounds, a 4,6-dimethoxy quinoline piperazine coupled sulfonamide with a fluorine at the 2nd position on the benzene (B151609) ring (10g), exhibited excellent activity against almost all tested bacteria, with a particularly low minimum inhibitory concentration (MIC) of 0.03 μg/mL against S. aureus. nih.gov Another compound, a 4-methoxy-6-fluro-quinoline piperazine coupled sulfonamide also with a fluorine at the 2nd position on the benzene ring (11e), showed strong activity against most bacteria, including a low MIC of 0.03 μg/mL against M. catarrhalis. nih.gov The antibacterial activity of these compounds is often compared to standard drugs like linezolid, trimethoprim, and ciprofloxacin. nih.gov

| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |

| 4,6-dimethoxy quinoline piperazine coupled sulfonamide (10g) | S. aureus | 0.03 µg/mL | nih.gov |

| 4,6-dimethoxy quinoline piperazine coupled sulfonamide (10g) | M. catarrhalis | 0.06 µg/mL | nih.gov |

| 4-methoxy-6-fluro-quinoline piperazine coupled sulfonamide (11e) | M. catarrhalis | 0.03 µg/mL | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8a) | M. tuberculosis H37Rv | 9.2-106.4 µM | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8h) | M. tuberculosis H37Rv | 9.2-106.4 µM | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8c, 8d, 8e, 8g, 8k, 8o) | S. albus | Good activity | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8c) | P. mirabilis | Good activity | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8n) | E. coli | Good activity | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, quinoline-piperazine hybrids and their analogs have shown promise as antifungal agents. ijpras.com A study investigating pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share a core quinoline structure, demonstrated their effectiveness against various microbial pathogens, including fungi. nih.gov

Specifically, these derivatives were tested for their inhibitory potential against Candida albicans. nih.gov Several of the tested compounds, BQ-06, 07, and 08, showed high minimum inhibitory concentrations (MICs) at 0.4 µg/mL. nih.gov Other analogs also displayed notable antifungal activity, with MICs ranging from 0.8 µg/mL to 1.6 µg/mL. nih.gov These findings highlight the potential of quinoline-based compounds in the development of new antifungal treatments. nih.govnih.gov

| Compound/Analog | Fungal Strain | Activity (MIC) | Reference |

| Pyrrolo[1,2-a]quinoline derivative (BQ-06) | Candida albicans | 0.4 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative (BQ-07) | Candida albicans | 0.4 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative (BQ-08) | Candida albicans | 0.4 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative (BQ-01) | Candida albicans | 0.8 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative (BQ-03) | Candida albicans | 0.8 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative (BQ-05) | Candida albicans | 0.8 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative (BQ-04) | Candida albicans | 1.6 µg/mL | nih.gov |

Antiviral Activities (e.g., Anti-HCV, Anti-DENV2)

The quinoline nucleus is a constituent of numerous compounds investigated for their antiviral properties against a spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue Virus (DENV). nih.govnih.gov Derivatives of the 2-(piperazin-1-yl)quinoline structure are among those explored for such activities.

Research into quinoline derivatives has identified their potential to inhibit various stages of the viral life cycle. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been evaluated for their in-vitro activity against Dengue virus serotype 2 (DENV2). nih.gov One study on novel 2-isopropyl- and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline derivatives demonstrated significant inhibitory activity against DENV2. nih.gov Specifically, the 2-isopropyl-substituted derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.gov

Furthermore, studies on 2-aroyl-3-arylquinoline derivatives have also shown promise against DENV2. researchgate.net Compounds such as 2-(hydroxybenzoyl)-3-(4-hydroxyphenyl)quinoline were found to significantly inhibit DENV2 replication in a dose-dependent manner. researchgate.net While these studies establish the antiviral potential of the broader quinoline class, direct data on the anti-HCV or anti-DENV2 activity of 8-Bromo-2-(piperazin-1-yl)quinoline itself is limited in the reviewed literature. However, the activity of related substituted quinolines suggests a potential avenue for future investigation.

Table 1: Antiviral Activity of Selected Quinoline Analogs

| Compound | Virus | Activity (IC₅₀) |

|---|---|---|

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 3.03 µM nih.gov |

This table is for illustrative purposes based on analog activity.

Antimalarial Activities

Quinolines have historically been a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a notable example. The hybridization of the quinoline core with other pharmacophores, including piperazine, is a strategy employed to enhance antimalarial potency and overcome drug resistance. nih.gov

Investigations into 2,3,8-trisubstituted quinolines have revealed compounds with potent inhibitory effects against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A high-throughput screening identified a 2,3,8-trisubstituted quinoline with an IC₅₀ of 22 nM against the NF54 strain of P. falciparum. nih.gov Subsequent work focused on modifying the substituents at these positions to improve metabolic stability and solubility while retaining biological activity. nih.gov

The inclusion of a piperazine ring in quinoline structures has been shown to be beneficial for the uptake and accumulation of antimalarial drugs by the parasite. nih.gov While specific studies on the antimalarial activity of this compound were not prominent in the search results, the established importance of the 8-substituted quinoline core and the piperazine moiety in antimalarial compounds underscores the potential of this chemical family. nih.govnih.gov

Central Nervous System (CNS) Activity

Analogs of this compound have demonstrated significant interactions with key targets in the central nervous system, particularly serotonin (B10506) and dopamine (B1211576) receptors. These findings suggest a potential for therapeutic applications in neurological and psychiatric disorders. nih.govnih.gov

A series of 2-(piperazin-1-yl)quinoline derivatives have been synthesized and evaluated as dual-acting serotonin (5-HT) reuptake inhibitors and 5-HT₁ₐ receptor antagonists. nih.govresearchgate.net This dual mechanism is a recognized strategy for developing novel antidepressant agents. In one study, a specific analog, compound 7, demonstrated potent functional activities at both the serotonin transporter (SERT) and the 5-HT₁ₐ receptor. nih.gov This compound also showed good selectivity over α₁-adrenergic and dopaminergic receptors. nih.gov The research highlights the potential of the 2-(piperazin-1-yl)quinoline scaffold in modulating serotonergic pathways. nih.govresearchgate.net

The dopamine D₃ receptor is a significant target for the treatment of conditions like Parkinson's disease and substance abuse. nih.govnih.gov N-phenylpiperazine analogs, a class that includes derivatives of 2-(piperazin-1-yl)quinoline, have been found to bind selectively to the D₃ receptor over the highly homologous D₂ receptor. nih.gov

Research has focused on designing multifunctional ligands that combine D₂/D₃ receptor agonism with other beneficial properties. One approach involved incorporating an 8-hydroxyquinoline moiety, known for its iron-chelating properties, into a D₂/D₃ agonist template. nih.gov A key finding was that introducing the 8-hydroxyquinoline group into the piperazine ring of the hybrid template retained high-affinity agonist activity at both D₂ and D₃ receptors. nih.gov For instance, compound (-)-19b, an analog, displayed high affinity with Kᵢ values of 3.75 nM for D₂ and 1.28 nM for D₃ receptors. nih.gov

Table 2: Dopamine Receptor Binding Affinity of a Quinoline-Piperazine Analog

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |

|---|

Neuroprotection is a critical therapeutic goal for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Quinoline derivatives are being investigated for their neuroprotective potential, which is often linked to their antioxidant and metal-chelating properties. nih.govnih.gov

Studies on piperazine-quinoline hybrids have identified them as potential multi-target directed ligands for Alzheimer's disease. researchgate.netnih.gov These compounds are designed to simultaneously address multiple pathological factors, including metal dyshomeostasis and oxidative stress. researchgate.netnih.gov The 8-hydroxyquinoline moiety, in particular, is a well-known iron chelator. nih.gov By sequestering excess iron, these compounds can prevent the generation of reactive oxygen species that contribute to neuronal damage. nih.gov Compounds like M30, which incorporates an 8-hydroxyquinoline, have demonstrated neuroprotective and antioxidant effects in animal experiments. nih.gov

Antioxidant and Radical Scavenging Activity

The antioxidant capacity of quinoline derivatives is a significant aspect of their biological profile, contributing to their neuroprotective effects. nih.gov The mechanism of action often involves radical scavenging and metal chelation. nih.govresearchgate.net

Piperazine-quinoline hybrids have been assessed for their antioxidant activity using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netresearchgate.net In one study, nine synthesized compounds were evaluated, displaying significant antioxidant potential with IC₅₀ values in the range of 156 µM to 310 µM. nih.gov Furthermore, these compounds demonstrated the ability to chelate various metal ions, including Cu²⁺, Zn²⁺, Fe²⁺, and Fe³⁺, which is a key mechanism for reducing oxidative stress. researchgate.netnih.gov The antioxidant efficiency of some quinoline derivatives has been found to be more potent than the standard antioxidant Trolox. nih.gov

Table 3: Antioxidant Activity of Piperazine-Quinoline Hybrids

| Compound Series | Assay | Activity (IC₅₀) |

|---|

Other Reported Biological Activities (e.g., Anti-inflammatory, Anthelmintic, Anticonvulsant, Cardiotonic)

While the primary focus of research on this compound and its analogs has been in areas such as anticancer and antimicrobial applications, several studies have explored their potential in other therapeutic areas. This section details the reported anti-inflammatory, anthelmintic, anticonvulsant, and cardiotonic activities of various quinoline-piperazine derivatives.

Anti-inflammatory Activity

Certain quinoline-piperazine derivatives have been investigated for their potential to modulate inflammatory pathways. A notable example is the compound 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone . In a study utilizing a lipopolysaccharide (LPS)-induced inflammatory model in RAW 264.7 murine macrophages, this compound demonstrated significant anti-inflammatory effects. It was found to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Further investigation revealed that this inhibition was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) protein and the downregulation of genes for several pro-inflammatory markers, including iNOS, cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govcabidigitallibrary.org

In in-vivo studies, the same compound exhibited a reduction in carrageenan-induced paw edema in mice, with inhibition of edema reaching 64% three hours after administration. cabidigitallibrary.org This was accompanied by a significant decrease in serum levels of NO and COX-2, further confirming its anti-inflammatory properties. nih.govcabidigitallibrary.org

Table 1: Anti-inflammatory Activity of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

| Assay | Model | Key Findings | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Highest inhibitory activity among tested derivatives. | nih.govcabidigitallibrary.org |

| Protein Expression | RAW 264.7 macrophages | Inhibition of iNOS protein expression. | nih.govcabidigitallibrary.org |

| Gene Expression | RAW 264.7 macrophages | Decreased expression of iNOS, COX-2, IL-6, IL-1β, TNF-α. | cabidigitallibrary.org |

| Paw Edema | Carrageenan-induced (mice) | 64% inhibition of edema at 3 hours. | cabidigitallibrary.org |

| Serum Markers | Carrageenan-induced (mice) | Significant decrease in serum NO and COX-2 levels. | nih.govcabidigitallibrary.org |

Anthelmintic Activity

The piperazine moiety is a well-known pharmacophore in anthelmintic drugs. While specific studies on the anthelmintic activity of this compound are not prevalent, research on related structures suggests potential in this area. For instance, studies on benzimidazole (B57391) derivatives containing a piperazine fragment at the C-2 position have shown significant anthelmintic efficacy against Trichinella spiralis muscle larvae. One such compound demonstrated a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. This highlights the potential of incorporating the piperazine scaffold into heterocyclic systems to develop new anthelmintic agents.

It is important to note that many studies on the anthelmintic activity of plant extracts and novel compounds have utilized the earthworm Pheretima posthuma. However, the scientific validity of using this model for determining anthelmintic efficacy is debated, as earthworms are annelids and not parasitic helminths.

Anticonvulsant Activity

The investigation of piperazine derivatives has extended to the field of neuroscience, with some compounds showing promise as anticonvulsants. Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) , have been evaluated for their ability to counteract seizures in rodent models. These compounds were found to be potent antagonists of the α-kainate receptor, a subtype of glutamate (B1630785) receptor involved in excitatory neurotransmission.

In sound-induced seizure models in DBA/2 mice, both pCB-PzDA and pBB-PzDA provided protection against clonic and tonic seizures. Furthermore, they suppressed seizure activity induced by the administration of excitatory amino acid agonists in Swiss S mice, with a preferential activity against kainate-induced seizures. These findings suggest that antagonism of kainate receptors by piperazine derivatives could be a viable strategy for the development of novel anticonvulsant therapies.

Table 2: Anticonvulsant Activity of Dicarboxylic Piperazine Derivatives

| Compound | Mechanism of Action | In Vivo Model (Mice) | Key Findings |

| pCB-PzDA | Potent α-kainate antagonist | Sound-induced seizures (DBA/2) | Protection against clonic and tonic seizures. |

| Excitatory amino acid-induced seizures (Swiss S) | Preferential activity against kainate. | ||

| pBB-PzDA | Potent α-kainate antagonist | Sound-induced seizures (DBA/2) | Protection against clonic and tonic seizures. |

| Excitatory amino acid-induced seizures (Swiss S) | Preferential activity against kainate. |

Cardiotonic Activity

The cardiovascular effects of quinoline and piperazine derivatives present a complex picture. While some quinoline-based antimalarial drugs are associated with cardiovascular side effects such as QT interval prolongation, other quinoline derivatives have been explored for their potential positive inotropic (cardiotonic) effects.

One study focused on 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone and its analogs as potential positive inotropic agents. The research indicated that these compounds could increase myocardial contractility, a key feature of cardiotonic drugs.

Mechanisms of Action and Pharmacological Targets

Topoisomerase Inhibition (e.g., DNA Gyrase, Topoisomerase I, Topoisomerase IV)

Quinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov Quinolones function by stabilizing the enzyme-DNA cleavage complex, which stalls replication forks and can lead to chromosome fragmentation and bacterial cell death. nih.gov This mechanism makes them potent antibacterial agents. nih.gov

Bacterial DNA gyrase, which introduces negative supercoils into DNA, is a primary target for this class of compounds. nih.gov The interaction typically involves the quinolone molecule binding to both the DNA and the gyrase enzyme. nih.govnih.gov Specifically, residues within the A subunit of DNA gyrase, such as Ser83 and Asp87, are often implicated in drug binding and the development of resistance. nih.gov While research on 8-Bromo-2-(piperazin-1-yl)quinoline itself is specific, the broader class of novel bacterial topoisomerase inhibitors (NBTIs) often incorporates a quinoline (B57606) core, highlighting the scaffold's importance for this mode of action. nih.gov In eukaryotic cells, topoisomerase IIα is a key target for anticancer drugs, and its inhibition is a mechanism employed by various heterocyclic compounds to exert antiproliferative effects. nih.gov

Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR)

The quinoline and quinazoline (B50416) skeletons are foundational elements in the design of numerous tyrosine kinase inhibitors. jocpr.comnih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical targets in cancer therapy due to their roles in angiogenesis and cell proliferation. nih.govnih.gov

Derivatives containing the quinoline-piperazine motif have shown significant potential as inhibitors of these kinases. Molecular docking and in vitro studies have demonstrated that quinoline derivatives featuring substituted piperazine (B1678402) moieties can exhibit strong binding affinity to the ATP-binding site of EGFR. jocpr.com This inhibition of the EGFR-tyrosine kinase (EGFR-TK) pathway blocks downstream signaling, preventing cancer cell proliferation. jocpr.com Similarly, the inhibition of VEGFR-2 is a key strategy for suppressing angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govrsc.org Various quinazoline and quinoline derivatives have been developed as potent VEGFR-2 inhibitors, with some achieving IC₅₀ values in the submicromolar range. rsc.orgresearchgate.net

Table 1: Selected Kinase Inhibition Data for Quinoline/Quinazoline-Piperazine Derivatives

| Compound Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| Quinoline-piperazine derivatives | EGFR-TK | Effective inhibition | jocpr.com |

| Quinazoline-benzenesulfonamide hybrids | VEGFR-2 | Potent % inhibition (82.55–90.09%) | nih.gov |

Interactions with Specific Receptors (e.g., Serotonin (B10506) Receptors, D3 Receptor, hAChE, hBChE)

The versatile quinoline-piperazine structure allows it to interact with a variety of neurotransmitter and other receptors. A significant area of research has been its interaction with dopamine (B1211576) receptors, particularly the D₂ and D₃ subtypes, which are targets for treating neurological and psychiatric disorders. nih.govnih.gov

Studies on 8-hydroxyquinoline (B1678124) derivatives linked to a piperazine ring have revealed potent agonist activity at both D₂ and D₃ receptors. nih.gov These compounds can achieve high binding affinities, with some analogues showing Ki values in the low nanomolar range for the D₃ receptor. nih.govnih.gov The substitution pattern on the quinoline and piperazine rings is crucial for modulating affinity and selectivity. nih.gov

Furthermore, quinoline derivatives have been investigated as inhibitors of cholinesterases. Specifically, 7-(piperazin-1-ylmethyl)-8-hydroxyquinolines have been assayed for their ability to inhibit human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.gov

Table 2: Receptor Binding Affinity of Representative Quinoline-Piperazine Analogs

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 12a | D₃ | 5.57 nM | nih.gov |

| Compound 12b | D₃ | 3.71 nM | nih.gov |

| Compound 19a | D₂ / D₃ | 15.9 nM / 0.81 nM | nih.gov |

| Compound 19b | D₂ / D₃ | 13.8 nM / 1.35 nM | nih.gov |

Modulation of Oncogenic Proteins (e.g., PKM2, NADPH Oxidase)

Beyond direct enzyme inhibition, quinoline-based compounds can modulate the function of other proteins involved in cancer progression. NADPH oxidases (NOXs) are enzymes that generate reactive oxygen species (ROS). researchgate.net While ROS are essential for normal cell signaling, their overproduction can lead to oxidative stress, a condition implicated in various pathologies, including cancer. researchgate.net Aminated quinolinequinones linked to piperazine have been shown to induce oxidative stress in cancer cells, suggesting a potential interaction with pathways like those involving NADPH oxidase. nih.gov Inhibition of NOX enzymes is considered a therapeutic strategy for diseases driven by oxidative damage. researchgate.net

Interference with Viral Lifecycle Stages

The quinoline scaffold is present in several compounds with proven antiviral activity. nih.gov Derivatives of this structural class have been shown to inhibit the replication of a wide range of viruses, including Dengue virus, HIV, and various influenza viruses. nih.govurfu.ru

The mechanism of antiviral action can occur at various points in the viral lifecycle. For example, certain 8-hydroxyquinoline derivatives have been found to act at an early stage of the Dengue virus lifecycle, reducing the intracellular production of viral proteins and infectious particles. nih.gov In the case of HIV, some quinoline derivatives inhibit the activity of reverse transcriptase, an enzyme essential for the virus to replicate its genetic material. urfu.ru The piperazine moiety is also a common feature in many potent antiviral agents, suggesting that its inclusion in the quinoline structure can be beneficial for this activity. researchgate.net

Table 3: Antiviral Activity of Representative Quinoline Derivatives

| Compound | Target Virus | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| iso-Pr-substituted 5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV2) | 3.03 µM | Acts at an early stage of virus lifecycle | nih.gov |

| iso-Bu-substituted 5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV2) | 0.49 µM | Acts at an early stage of virus lifecycle | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution Patterns on the Quinoline (B57606) Ring on Biological Activity

The biological activity of quinoline derivatives is highly dependent on the type, position, and nature of substituents attached to the ring system. biointerfaceresearch.com Modifications at various positions of the 8-bromo-2-(piperazin-1-yl)quinoline core can significantly influence its interaction with biological targets.

The substitution at position 8 of the quinoline ring is critical for modulating biological activity. Studies on various quinoline derivatives have shown that the presence and nature of a substituent at this position can be a key determinant of potency. For instance, research on 8-substituted quinolines has highlighted the potent inhibitory effects of compounds bearing hydroxyl and methoxy (B1213986) groups at the C-8 position against various cancer cell lines. nih.gov

Specifically, the presence of a halogen, such as bromine, at C-8 can confer unique properties. In one study, 7-bromo-8-hydroxyquinoline derivatives were investigated, and their biological effects were noted, suggesting that halogenation at positions adjacent to the C-8 nitrogen-coordinating oxygen can influence activity. mdpi.com The introduction of bromine and nitro groups onto the quinoline scaffold has been shown to have a synergistic effect, enhancing anticancer potency. For example, 6,8-dibromoquinoline (B11842131) showed no inhibitory activity against certain cancer cell lines, but the addition of a nitro group at the C-5 position resulted in a compound (6,8-dibromo-5-nitroquinoline) with remarkable inhibitory activity. nih.gov This underscores that while the C-8 bromine is a key feature, its contribution to bioactivity is often influenced by other substitutions on the ring.

Position 2 of the quinoline ring is a common site for modification, often functionalized to introduce diverse side chains. researchgate.net The use of a piperazine (B1678402) ring at this position is a well-established strategy in medicinal chemistry. researchgate.net The piperazine moiety can act as a linker to a second pharmacophore or as a key interaction group with the biological target. Its basic nitrogen atom can form crucial salt bridges or hydrogen bonds. nih.gov

The linkage of a piperazine group at C-2 creates a versatile scaffold that can be further derivatized. rsc.org Studies on related quinolinequinones have shown that linking piperazine analogs to the core structure is a viable strategy for developing anticancer agents. nih.gov The nitrogen atoms of the piperazine ring allow for the introduction of various substituents, which can fine-tune the molecule's electronic and steric properties, thereby modulating its biological profile.

Position 3: The introduction of carboxylic acid hydrazide-hydrazones at the C-3 position has been explored, with some derivatives showing antibacterial activity. researchgate.net

Position 4: 4-Anilinoquinoline derivatives are known for their antimalarial properties. biointerfaceresearch.com The nature of the substituent at this position is critical; for example, replacing a hydroxyl group with a fluorine atom in the aniline (B41778) ring of amodiaquine (B18356) was a strategy to prevent the formation of toxic metabolites. biointerfaceresearch.com

Position 5 & 6: In a series of 2,4,8-trisubstituted quinolines, compounds with a methyl group at C-5 showed more potent anticancer activity than their C-6 substituted counterparts. biointerfaceresearch.com Similarly, the introduction of a nitro group at C-5 in a 6,8-dibromoquinoline scaffold dramatically increased its antiproliferative effects. nih.gov

Position 7: The presence of a chlorine atom at C-7 is a hallmark of many famous antimalarial drugs, including chloroquine (B1663885), highlighting the importance of this position for specific therapeutic applications. nih.gov

These findings collectively show that while the 8-bromo and 2-piperazinyl groups are foundational, the activity of the resulting compound can be further optimized by strategic substitutions across the entire quinoline ring system. biointerfaceresearch.com

Role of Piperazine Ring Substituents in Modulating Activity and Selectivity

The piperazine moiety in this compound is not merely a linker but a critical component for tuning biological activity and selectivity. nih.gov By modifying the second nitrogen atom (N4) of the piperazine ring, researchers can systematically alter the compound's properties to enhance target engagement and reduce off-target effects.

For example, in the development of antidepressant agents based on aryl alkanol piperazine derivatives, the nature of the substituents on the piperazine ring was found to be crucial for activity. nih.gov Similarly, in a series of quinoline-piperazine hybrids designed as antibacterial agents, the substituents attached to the piperazine core were key to their potency. rsc.org The introduction of various aryl, alkyl, or more complex chemical groups can influence the molecule's lipophilicity, steric bulk, and electronic distribution, thereby affecting its binding affinity to specific receptors or enzymes. nih.govnih.gov

Structure-activity relationship studies on various piperazine-containing scaffolds reveal that the choice of substituent can confer selectivity. For instance, in one study, attaching different benzofused rings to the piperazine moiety led to high affinity for the 5-HT1A receptor with selectivity over α1-adrenoceptors. nih.gov This demonstrates that the piperazine substituent is a powerful tool for achieving target selectivity.

Table 1: Impact of Piperazine Substituents on Biological Activity (Illustrative Examples)

| Parent Scaffold | Piperazine N4-Substituent | Target/Activity | Key Finding | Reference |

| Quinoline | Aryl Sulfonamide | Antituberculosis | Significant inhibitory activity against MDR-TB strains. | rsc.org |

| Aryl Alkanol | Varied Aryl Groups | Antidepressant (5-HT/NA Reuptake) | Substituents control activity and selectivity for serotonin (B10506) vs. noradrenaline transporters. | nih.gov |

| Purine | 4-Fluorobenzyl | Antitumor | 4-fluorobenzyl and piperazine moieties were identified as crucial anticancer functional groups. | nih.gov |

| Arylpiperazine | Naphthyl | 5-HT1A Receptor Agonist | Naphthyl group provided high affinity and selectivity over α1-adrenoceptors. | nih.gov |

Significance of Linker Chemistry and Length in Hybrid Compounds

When the this compound scaffold is used to create hybrid compounds, the nature of the linker connecting the quinoline to another pharmacophore is of paramount importance. The linker's length, flexibility, and chemical composition can dictate the spatial orientation of the two pharmacophores, affecting their ability to bind to their respective targets simultaneously.

Correlation between Molecular Structure and Physicochemical Properties (e.g., Solubility relevant to Drug-likeness)

Quinoline itself is sparingly soluble in cold water but miscible with many organic solvents. nih.gov The introduction of various functional groups can significantly alter these properties. For example, the strategic placement of polar groups like hydroxyl (-OH) can increase polarity and potentially improve aqueous solubility. mdpi.com Conversely, adding lipophilic groups may enhance membrane permeability but can also lead to poor solubility and higher bioaccumulation. nih.gov

Quantitative structure-activity relationship (QSAR) studies often correlate molecular descriptors with biological activity. researchgate.net These same descriptors can also predict physicochemical properties. For instance, a QSAR analysis of quinoline derivatives identified descriptors like logP, logS (solubility), and TPSA as important parameters influencing their anticancer activity, indicating a direct link between the molecule's structure, its drug-like properties, and its ultimate biological effect. researchgate.net Therefore, when designing new analogs of this compound, a careful balance must be struck between optimizing for potency and maintaining favorable physicochemical properties to ensure the compound is a viable drug candidate.

Table 2: Physicochemical Properties of Representative Quinoline Scaffolds

| Compound Class | Structural Features | Impact on Properties | Reference |

| Quinoline | Basic heterocyclic aromatic compound | Sparingly soluble in cold water, hygroscopic. | nih.gov |

| Hydroxylated Pyridines | Addition of -OH groups | Increases polarity, can reduce IC50 values. | mdpi.com |

| Methoxylated Pyridines | Addition of -OCH3 groups | Reduces polarity compared to -OH, affecting activity. | mdpi.com |

| Quinoline Derivatives | Varied substituents | Properties like logP and TPSA are correlated with cytotoxic activity. | researchgate.net |

Conformational Analysis and Molecular Flexibility in SAR

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the specific conformational analysis and molecular flexibility studies for the compound this compound. While the broader class of quinoline-piperazine hybrids has been the subject of extensive research due to their diverse biological activities, detailed investigations into the three-dimensional structure and dynamic behavior of this particular molecule are not documented.

In the context of Structure-Activity Relationship (SAR) studies, understanding the preferred low-energy conformations and the energy barriers to rotation around key bonds is paramount. Such knowledge allows for the rational design of more rigid or, conversely, more flexible analogs to probe the steric and electronic requirements of a biological receptor. The absence of experimental data, such as X-ray crystal structures or detailed Nuclear Magnetic Resonance (NMR) studies, for this compound, precludes a detailed discussion of its specific conformational preferences and their influence on its biological activity.

Computational modeling techniques, such as molecular mechanics and quantum chemical calculations, could provide theoretical insights into the conformational space of this compound. These methods could predict the most stable conformations, estimate the rotational energy barriers, and map the electrostatic potential surface. However, without experimental validation, these theoretical models remain speculative.

The impact of the bromine atom at the 8-position on the molecule's conformation and flexibility is another area that warrants investigation. Its steric bulk and electronic properties could influence the orientation of the piperazine ring and potentially restrict the conformational freedom of the molecule.

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand to the active site of a target protein.

Ligand-Protein Binding Mode Predictions

Studies on piperazine-substituted quinolines have utilized molecular docking to elucidate their binding interactions with specific protein targets. For instance, in silico investigations of piperazine (B1678402)/morpholine substituted quinolines, including those with substitutions at the C-8 position, have been conducted to assess their binding to Cyclin G associated kinase (GAK), a protein implicated in the cellular entry of the Hepatitis C virus (HCV). researchgate.net These docking studies aim to predict the most favorable binding poses of the ligands within the GAK active site, providing a static snapshot of the potential interactions.

Identification of Key Amino Acid Residues and Binding Interactions

Through molecular docking simulations, key amino acid residues within the target protein's binding pocket that interact with the ligand can be identified. While specific data for 8-bromo-2-(piperazin-1-yl)quinoline is not available, studies on related 4-piperazinylquinolines have shown interactions with various amino acid residues. These interactions are crucial for the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The identification of these residues is fundamental for understanding the mechanism of action and for guiding further structural modifications to enhance binding affinity.

Binding Affinity Predictions and Scoring

Docking programs employ scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed in kcal/mol. Lower (more negative) binding energy scores generally indicate a higher predicted binding affinity. In studies of piperazine-substituted quinolines targeting GAK, these scoring functions are used to rank different derivatives and prioritize them for further investigation. researchgate.net For example, a related study on arylpiperazine derivatives reported binding affinities ranging from -7.1 to -7.5 kcal/mol against the androgen receptor. nih.gov

Table 1: Representative Binding Affinity Predictions for Piperazine Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Arylpiperazine Derivatives | Androgen Receptor | -7.1 to -7.5 |

| Piperazine-Substituted Quinolines | Cyclin G associated kinase (GAK) | Not explicitly stated in provided abstracts |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic and detailed view of the ligand-protein complex compared to the static picture provided by molecular docking. MD simulations track the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the complex.

Analysis of Ligand-Target Complex Stability and Conformational Changes

MD simulations have been employed to study the stability of complexes formed between piperazine-substituted quinolines and their target proteins, such as GAK. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and how the interactions evolve over time. The stability of the complex is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the complex has reached a state of equilibrium. These simulations are crucial for validating the binding poses predicted by molecular docking and for providing a more accurate representation of the binding event.

Pharmacokinetics and Drug-Likeness Profiling (ADMET Computational Predictions)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in drug discovery that assesses the pharmacokinetic and safety properties of a compound. In silico ADMET prediction models are widely used to filter out compounds with unfavorable properties early in the development process.

Computational studies on piperazine-substituted quinolines have included the prediction of their ADMET properties. researchgate.net These predictions often involve calculating various molecular descriptors and using them as input for predictive models. Key predicted properties can include:

Absorption: Parameters like Caco-2 cell permeability are predicted to estimate oral absorption.

Distribution: Properties such as plasma protein binding and brain/blood barrier penetration are assessed.

Metabolism: Prediction of metabolic stability and the sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of clearance and half-life.

Toxicity: Prediction of potential toxicities, such as cardiotoxicity or mutagenicity.

Studies on new 4-piperazinylquinolines predicted that the compounds would be highly absorbed in the gastrointestinal tract and would not be substrates of P-glycoprotein, an important efflux pump. researchgate.net

Table 2: Illustrative In Silico ADMET Predictions for Piperazinylquinolines

| ADMET Property | Predicted Outcome for 4-Piperazinylquinolines |

| Gastrointestinal Absorption | High to complete |

| Caco-2 Permeability | Favorable for gut-blood barrier penetration |

| P-glycoprotein Substrate | Predicted to be non-substrates |

| Drug-Likeness (Lipinski's Rule) | Generally compliant |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While specific virtual screening studies targeting this compound are not extensively documented in publicly available literature, the quinoline (B57606) scaffold is a common motif in many biologically active compounds and has been the subject of numerous in silico screening campaigns.

For instance, virtual screening of quinoline-based compound libraries has been employed to identify potential inhibitors for a variety of biological targets. These studies often involve docking the compounds into the active site of a target protein to predict binding affinity and mode. Given the structural features of this compound, which combines a quinoline core with a piperazine moiety, it could be a candidate for screening against targets where these individual pharmacophores have shown activity. For example, quinoline derivatives have been investigated as potential inhibitors of enzymes like proteases and kinases. nih.gov

The process of lead compound identification involves selecting promising candidates from a virtual screen for further experimental validation. A hypothetical virtual screening workflow for this compound could involve:

Target Selection: Identifying a biologically relevant target, such as a receptor or enzyme implicated in a disease pathway.

Library Preparation: Including this compound and its analogs in a virtual library.

Molecular Docking: Using software to predict the binding pose and affinity of the compounds in the active site of the target.

Hit Selection and Refinement: Ranking the compounds based on their predicted binding energies and interaction patterns. Promising hits would then be synthesized and tested in vitro.

An example of how related quinoline compounds have been evaluated can be seen in studies of quinoline analogues as potential inhibitors of the SARS-CoV-2 main protease (Mpro). eurjchem.com In such studies, docking scores and binding affinities are calculated to predict inhibitory potential.

Table 1: Example of Molecular Docking Data for Quinoline Analogs Against SARS-CoV-2 Mpro (Note: This data is for illustrative purposes based on studies of other quinoline analogs and not specific to this compound)

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Quinoline-A | SARS-CoV-2 Mpro | -8.5 | 5.2 µM | HIS41, CYS145, GLU166 |

| Quinoline-B | SARS-CoV-2 Mpro | -9.1 | 2.1 µM | HIS41, MET165, GLU166 |

| Quinoline-C | SARS-CoV-2 Mpro | -7.9 | 10.5 µM | CYS145, HIS163, GLU166 |

This table illustrates the type of data generated in virtual screening studies, which would be crucial for identifying this compound as a potential lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling